Arg-Lys-Arg-Ala-Arg-Lys-Glu Arg-Lys-Arg-Ala-Arg-Lys-Glu PKG inhibitor is a specific cGMP-dependent PKG inhibitor (Ki = 86 µM). This synthetic peptide is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B. PKG inhibitor has been reported to block cGMP-dependent NMDA potentiation and nitric oxide-induced depression of GABA currents in cultured retinal amacrine cells.

Brand Name: Vulcanchem
CAS No.: 82801-73-8
VCID: VC21547343
InChI: InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1
SMILES: CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Molecular Formula: C38H74N18O10
Molecular Weight: 943.1 g/mol

Arg-Lys-Arg-Ala-Arg-Lys-Glu

CAS No.: 82801-73-8

Cat. No.: VC21547343

Molecular Formula: C38H74N18O10

Molecular Weight: 943.1 g/mol

Purity: >98 %

* For research use only. Not for human or veterinary use.

Arg-Lys-Arg-Ala-Arg-Lys-Glu - 82801-73-8

Specification

Description PKG inhibitor is a specific cGMP-dependent PKG inhibitor (Ki = 86 µM). This synthetic peptide is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B. PKG inhibitor has been reported to block cGMP-dependent NMDA potentiation and nitric oxide-induced depression of GABA currents in cultured retinal amacrine cells.

CAS No. 82801-73-8
Molecular Formula C38H74N18O10
Molecular Weight 943.1 g/mol
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1
Standard InChI Key OUKSKNTVYYVIMZ-DUJSLOSMSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
SMILES CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Canonical SMILES CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Boiling Point N/A
Melting Point N/A

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